3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound featuring a benzoxazine core fused with a fluorinated aryl group. The benzoxazine scaffold consists of a benzene ring fused to an oxazine ring, which contains one oxygen and one nitrogen atom. The substitution of a 3-fluorophenyl group at position 3 and a methyl group at position 7 distinguishes this compound from related derivatives.
Properties
CAS No. |
1710293-28-9 |
|---|---|
Molecular Formula |
C15H14FNO |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H14FNO/c1-10-5-6-13-15(7-10)18-9-14(17-13)11-3-2-4-12(16)8-11/h2-8,14,17H,9H2,1H3 |
InChI Key |
UBKPPVVFGBUZCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(CO2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the condensation of 3-fluoroaniline with salicylaldehyde, followed by cyclization. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, with studies showing moderate to good potency against various cancer cell lines.
Materials Science: The compound is used in the synthesis of high-performance polymers and materials with enhanced mechanical and thermal properties.
Industrial Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine and its analogs are summarized below:
Structural Modifications and Physicochemical Properties
*Calculated using formula C₁₅H₁₄FNO.
Key Differences and Implications
- Fluorine vs.
- Methyl vs.
- Positional Effects : Substituents at positions 5 (methoxy) or 6 (tert-butyl) alter solubility and steric profiles, highlighting the benzoxazine core’s versatility for tuning drug-like properties .
Biological Activity
3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, with the CAS number 1710293-28-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H14FNO
- Molecular Weight : 243.2762 g/mol
- SMILES Notation : Cc1ccc2c(c1)OCC(N2)c1cccc(c1)F
The compound features a fluorophenyl group and a benzo[b][1,4]oxazine core, which are known to influence its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial Activity : Some studies suggest that derivatives of oxazine compounds show efficacy against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Certain analogs have demonstrated potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective capabilities.
Antimicrobial Activity
A comparative study on the antimicrobial effects of oxazine derivatives found that some exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 16 |
| Compound B | E. coli | 32 |
| 3-(3-Fluorophenyl)-7-methyl... | S. aureus | TBD |
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- IC50 Values :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | HeLa | 25 |
| Compound Y | MCF-7 | 15 |
| 3-(3-Fluorophenyl)-7-methyl... | A549 | TBD |
These findings indicate that the compound may possess selective toxicity towards cancer cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways that regulate apoptosis and cell survival.
- DNA Interaction : Some studies suggest that oxazine derivatives can intercalate into DNA, disrupting replication processes.
Case Studies
A notable case study involved the synthesis and evaluation of various oxazine derivatives for their anticancer properties. The study highlighted that modifications to the fluorophenyl group significantly affected the compound's potency against specific cancer types.
Summary of Findings
In a recent study published in a peer-reviewed journal:
- Objective : To evaluate the anticancer potential of synthesized oxazine derivatives.
- Results : Compounds with a fluorine substituent showed enhanced activity against MCF-7 cells compared to their non-fluorinated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
